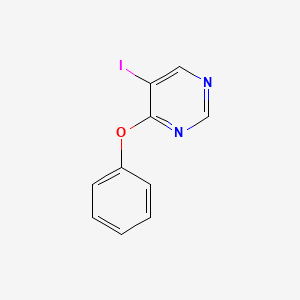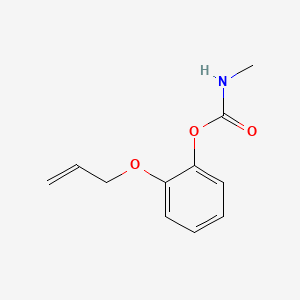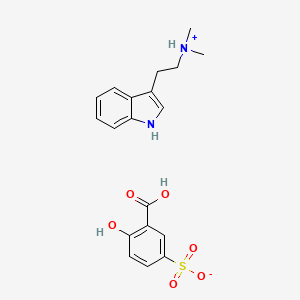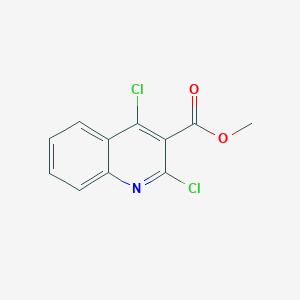
Chloroethoxymagnesium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloroethoxymagnesium is an organometallic compound with the molecular formula C₂H₅ClMgO. It is a derivative of magnesium and is known for its reactivity and utility in various chemical reactions. This compound is often used in organic synthesis due to its ability to act as a nucleophile and participate in various transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Chloroethoxymagnesium can be synthesized through the reaction of magnesium with ethyl chloride in the presence of an ether solvent. The reaction typically proceeds as follows: [ \text{Mg} + \text{C}_2\text{H}_5\text{Cl} \rightarrow \text{C}_2\text{H}_5\text{ClMg} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where magnesium turnings are reacted with ethyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Analyse Des Réactions Chimiques
Types of Reactions: Chloroethoxymagnesium undergoes several types of chemical reactions, including:
Nucleophilic Substitution: It can react with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: It can participate in redox reactions, although these are less common compared to its nucleophilic substitution reactions.
Common Reagents and Conditions:
Electrophiles: Aldehydes, ketones, and alkyl halides are common electrophiles that react with this compound.
Solvents: Ether solvents like diethyl ether or tetrahydrofuran (THF) are typically used to stabilize the reactive intermediate.
Major Products: The major products formed from these reactions depend on the electrophile used. For example, reacting this compound with an aldehyde typically yields a secondary alcohol.
Applications De Recherche Scientifique
Chloroethoxymagnesium has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules for research purposes.
Industry: It is used in the production of various fine chemicals and intermediates.
Mécanisme D'action
The mechanism by which chloroethoxymagnesium exerts its effects involves its role as a nucleophile. It attacks electrophilic centers in molecules, leading to the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparaison Avec Des Composés Similaires
Ethylmagnesium chloride: Similar in structure but lacks the chloroethoxy group.
Methylmagnesium chloride: Another Grignard reagent with a methyl group instead of an ethyl group.
Phenylmagnesium bromide: Contains a phenyl group and bromide instead of ethyl and chloride.
Uniqueness: Chloroethoxymagnesium is unique due to its specific reactivity profile, which is influenced by the presence of both the chloro and ethoxy groups. This makes it particularly useful in certain synthetic applications where other Grignard reagents may not be as effective.
Propriétés
Numéro CAS |
25764-17-4 |
|---|---|
Formule moléculaire |
C2H5ClMgO |
Poids moléculaire |
104.82 g/mol |
Nom IUPAC |
magnesium;ethanolate;chloride |
InChI |
InChI=1S/C2H5O.ClH.Mg/c1-2-3;;/h2H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
KRTCPMDBLDWJQY-UHFFFAOYSA-M |
SMILES canonique |
CC[O-].[Mg+2].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(2,4-Dichloro-6-methoxyphenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-YL]-3-(4-dodecylphenyl)urea](/img/structure/B13742313.png)

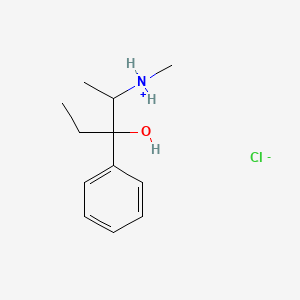
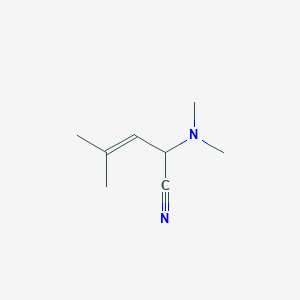
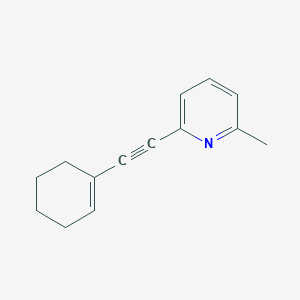

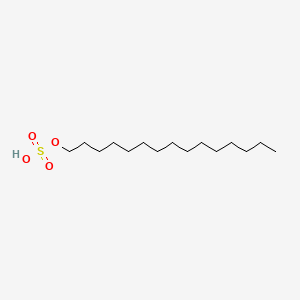
(2-dicyclohexylphosphinophenyl)methane](/img/structure/B13742359.png)
![2,9-Dihydroxypyrido[1,2-a]pyrimidin-4-one](/img/structure/B13742366.png)
